molecular formula C17H17FN2O B11355216 2-[1-(4-ethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(4-ethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11355216
M. Wt: 284.33 g/mol
InChI Key: AQNWQJARWAKQIV-UHFFFAOYSA-N
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Description

2-[1-(4-ETHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ETHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The reaction of 4-ethylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 4-ethylphenoxyethane.

    Introduction of the Fluorine Atom: The fluorination of the intermediate using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Cyclization to Form the Benzodiazole Ring: The cyclization reaction involves the condensation of the fluorinated intermediate with a suitable diamine, such as o-phenylenediamine, under acidic conditions to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ETHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-[1-(4-ETHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(4-ETHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(4-ETHYLPHENOXY)ETHANONE
  • 2-(4-ETHYLPHENOXY)-N-(2,2,2-TRICHLORO-1-{[(4-NITROANILINO)CARBOTHIOYL]AMINO}ETHYL)ACETAMIDE

Uniqueness

2-[1-(4-ETHYLPHENOXY)ETHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of both the fluorine atom and the ethylphenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-(4-ethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-3-12-4-7-14(8-5-12)21-11(2)17-19-15-9-6-13(18)10-16(15)20-17/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

AQNWQJARWAKQIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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